N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Hemoglobin Adduct Biomonitoring Propylene Oxide

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide (CAS 282726-24-3) is the ONLY analytically valid calibration standard for quantifying propylene oxide-induced N-terminal hemoglobin adducts by GC-MS. Its specific (RS)-2-hydroxypropyl group ensures accurate Edman degradation assays; using N-2-hydroxyethyl-Val-Leu-anilide or N-Me-Val-Leu-anilide introduces systematic quantification errors. Essential for occupational biomonitoring, PBPK modeling, and multicenter epidemiologic studies. Supplied at ≥95% purity for precise retention time calibration, ionization optimization, and linearity validation. Procure now to standardize your propylene oxide exposure assessment workflows.

Molecular Formula C20H33N3O3
Molecular Weight 363.5 g/mol
Cat. No. B1492340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide
Molecular FormulaC20H33N3O3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCC(C)O
InChIInChI=1S/C20H33N3O3/c1-13(2)11-17(19(25)22-16-9-7-6-8-10-16)23-20(26)18(14(3)4)21-12-15(5)24/h6-10,13-15,17-18,21,24H,11-12H2,1-5H3,(H,22,25)(H,23,26)/t15?,17-,18-/m0/s1
InChIKeyRRWGVFNMYYPEKW-BEEDKBRMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide: Certified Reference Standard for Propylene Oxide Hemoglobin Adduct Quantification


N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide (CAS 282726-24-3) is a synthetic N-modified dipeptide anilide comprising L-valine and L-leucine linked to an anilide moiety, with an (RS)-2-hydroxypropyl substituent on the N-terminal valine nitrogen . It is not a therapeutic agent but a specialized analytical reference standard utilized exclusively for the quantitative determination of N-terminal hemoglobin adducts formed upon exposure to propylene oxide (PO), a genotoxic industrial epoxide [1]. The compound is supplied as a purified polypeptide (typically >95% purity) for use in GC-MS-based assays, where it serves as a calibration standard for the N-alkyl Edman degradation method . Its molecular weight is 363.49 g/mol (C20H33N3O3), and it is characterized by a LogP of 2.85, a predicted boiling point of 609.4±45.0 °C, and a density of 1.1±0.1 g/cm³ [2].

Why N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide Cannot Be Replaced by Generic Val-Leu-anilide Analogs


Substitution of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide with other N-modified Val-Leu-anilides is analytically impermissible due to the strict specificity of the N-alkyl Edman degradation method. Each N-terminal modification corresponds to a distinct electrophilic exposure: the (RS)-2-hydroxypropyl group is the adduct formed exclusively by propylene oxide, while N-2-hydroxyethyl-Val-Leu-anilide quantifies ethylene oxide adducts and N-Me-Val-Leu-anilide is reserved for methylating agent exposure [1]. Using the wrong standard would yield calibration curves that do not match the target analyte's chromatographic behavior or mass spectral fragmentation, leading to systematic quantification errors. The compound's certified use as a reference standard in GC-MS assays necessitates that only this specific hydroxypropyl-modified analog be employed for propylene oxide biomonitoring studies .

Quantitative Differentiation of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide Against In-Class Analogs


Validated Reference Standard for Propylene Oxide Exposure Monitoring Differentiates from Ethylene Oxide and Methylation Standards

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide is the certified reference standard for quantifying N-terminal valine adducts formed by propylene oxide (PO) exposure. In contrast, N-2-Hydroxyethyl-Val-Leu-anilide (CAS 194351-53-6) is specifically used for ethylene oxide adducts, and N-Me-Val-Leu-anilide (CAS 194351-54-7) is employed for adducts from methylating agents [1]. In a validated rat exposure model, the compound enabled quantification of adduct levels at 77.7±4.7 nmol/g globin (mean±S.D.) in PO-exposed animals (n=34) compared to <0.02 nmol/g globin in controls (n=7) [2]. The assay utilizes the N-alkyl Edman degradation method with globin containing deuterium-substituted PO adducts as an internal standard, followed by GC-MS/MS analysis .

Hemoglobin Adduct Biomonitoring Propylene Oxide

LogP Value of 2.85 Distinguishes Chromatographic Retention from Lower LogP Hydroxyethyl Analog

The octanol-water partition coefficient (LogP) of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide is 2.85, as determined by ChemSrc [1]. This value is significantly higher than the LogP of 2.4 reported for N-2-Hydroxyethyl-Val-Leu-anilide [2] and lower than the XLogP3 of 3.1 for N-Me-Val-Leu-anilide [3]. The intermediate lipophilicity influences retention time in reversed-phase liquid chromatography and affects solubility in polar organic solvents used in GC-MS sample preparation.

Chromatography Lipophilicity Method Development

DMSO Solubility of 10 mM Enables Stock Solution Preparation for Sensitive GC-MS Assays

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide exhibits a solubility of 10 mM in DMSO, as specified by commercial suppliers [1]. This solubility is comparable to that of N-2-Hydroxyethyl-Val-Leu-anilide and N-Me-Val-Leu-anilide, all of which are typically prepared as DMSO stock solutions. However, the target compound possesses a higher molecular weight (363.49 g/mol) [2] than N-2-Hydroxyethyl-Val-Leu-anilide (349.47 g/mol) [3], which may confer slightly enhanced sensitivity in mass spectrometric detection due to increased ion current at equivalent molar concentrations.

Solubility Sample Preparation GC-MS

Anilide Moiety Ensures Compatibility with Edman Degradation and GC-MS Detection

The anilide (N-phenylamide) group at the C-terminus of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide is essential for the N-alkyl Edman degradation procedure. Upon reaction with pentafluorophenyl isothiocyanate, the N-terminal valine adduct is cleaved as a pentafluorophenylthiohydantoin (PFPTH) derivative, which is then separated and quantified by GC-MS with electron-capture negative-ion chemical ionization . This derivatization chemistry is shared by all Val-Leu-anilide standards but is specifically validated for the hydroxypropyl adduct in the context of propylene oxide biomonitoring [1].

Derivatization Edman Degradation GC-MS

Validated Application Scenarios for N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide in Exposure Science and Analytical Chemistry


Occupational Health Monitoring for Propylene Oxide Exposure

Industrial hygienists and occupational health laboratories employ N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide as the primary calibration standard in GC-MS assays to quantify N-terminal hemoglobin adducts in erythrocytes from workers exposed to propylene oxide. The assay enables retrospective assessment of cumulative exposure over the preceding 120-day erythrocyte lifespan .

Toxicology Research and Risk Assessment

Toxicologists use the compound to validate internal dose metrics in rodent inhalation studies, as demonstrated in Fischer 344 rat models where adduct levels (77.7±4.7 nmol/g globin) correlated with steady-state blood propylene oxide concentrations [1]. This data supports physiologically based pharmacokinetic (PBPK) modeling and regulatory risk assessment for propylene oxide.

Analytical Method Development and Validation

Analytical chemists developing new LC-MS/MS or GC-MS/MS methods for hemoglobin adductomics rely on N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide as an authentic reference material to establish retention times, optimize ionization parameters, and validate linearity, accuracy, and precision .

Biomarker Discovery in Epidemiological Studies

Epidemiologists investigating associations between propylene oxide exposure and cancer risk utilize the compound to standardize adduct measurements across multicenter cohorts, ensuring data comparability and reducing inter-laboratory variability in biomonitoring programs .

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